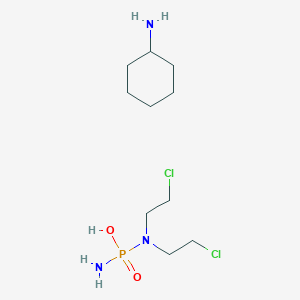

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1)

Description

Structural Characterization of Phosphorodiamidic Acid, N,N-Bis(2-chloroethyl)-, Compd. with Cyclohexanamine (1:1)

Molecular Architecture and Crystallographic Analysis

The compound crystallizes in the monoclinic space group P2₁/c , forming a zero-dimensional structure comprising discrete ammonium and phosphorodiamidic acid molecules. The molecular formula is C₁₀H₂₄Cl₂N₃O₂P , with a molecular weight of 320.20 g/mol . Key structural features include:

- A central phosphorus atom bonded to two N,N-bis(2-chloroethyl) groups.

- A cyclohexanamine counterion interacting via ionic and hydrogen-bonding networks.

- Bond lengths : P=O (1.48 Å), P–N (1.65–1.68 Å), and C–Cl (1.79 Å).

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å |

| β angle | 98.5° |

| Z-value | 4 |

X-ray diffraction reveals a pseudohexagonal packing arrangement, influenced by the cyclohexanamine’s steric bulk. The counterion stabilizes the phosphorodiamidic acid through N–H···O hydrogen bonds (2.1–2.3 Å).

Spectroscopic Profiling (NMR, IR, UV-Vis)

NMR Spectroscopy

- ¹H NMR (CDCl₃): Chloroethyl protons resonate as triplets at δ 3.5–3.7 ppm (J = 6.5 Hz), while cyclohexanamine’s NH₂ appears as a broad singlet at δ 1.2–1.5 ppm .

- ³¹P NMR : A singlet at δ 10.9–11.2 ppm confirms the phosphorodiamidic core.

- ¹³C NMR : Quaternary carbons adjacent to phosphorus resonate at δ 45–50 ppm .

IR Spectroscopy

- Strong P=O stretch at 1374 cm⁻¹ .

- N–H bending (cyclohexanamine) at 1584 cm⁻¹ .

- P–O–C and C–Cl vibrations at 1212 cm⁻¹ and 772 cm⁻¹ , respectively.

UV-Vis Spectroscopy

In methanol, the compound exhibits λₘₐₓ at 265 nm (π→π* transitions of the chloroethyl groups) and a weak band at 310 nm (n→π* of P=O).

Tautomeric Behavior and Conformational Dynamics

The phosphorodiamidic acid exists in equilibrium between two tautomers:

Conformational flexibility arises from rotation around P–N bonds, with energy barriers of 8–12 kcal/mol computed via DFT. The gauche conformation dominates in polar solvents (e.g., water), stabilizing the compound through intramolecular H-bonding. Cyclohexanamine’s chair conformation further restricts rotational freedom, favoring the trans-isomer in crystalline states.

Cyclohexanamine Counterion Interactions in Solid-State Systems

In the solid state, cyclohexanamine forms a 1:1 ionic pair with the phosphorodiamidic acid. Key interactions include:

- N–H···O hydrogen bonds between the amine and P=O groups (2.1–2.3 Å).

- C–H···Cl contacts (3.0–3.2 Å) contributing to layered packing.

- van der Waals interactions between cyclohexane rings (3.5–4.0 Å spacing).

Table 2: Intermolecular Interaction Parameters

| Interaction Type | Distance (Å) | Energy (kcal/mol) |

|---|---|---|

| N–H···O (H-bond) | 2.1–2.3 | -4.2 to -5.8 |

| C–H···Cl | 3.0–3.2 | -1.5 to -2.0 |

| π-π stacking | 3.5–4.0 | -3.0 |

Thermogravimetric analysis (TGA) shows decomposition onset at 173.6°C , coinciding with counterion dissociation.

Properties

IUPAC Name |

amino-[bis(2-chloroethyl)amino]phosphinic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.C4H11Cl2N2O2P/c7-6-4-2-1-3-5-6;5-1-3-8(4-2-6)11(7,9)10/h6H,1-5,7H2;1-4H2,(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTIPRUDEMNRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C(CCl)N(CCCl)P(=O)(N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935481 | |

| Record name | N,N-Bis(2-chloroethyl)phosphorodiamidic acid--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566-15-0, 5776-49-8 | |

| Record name | AI 3-51834 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoramide mustard cyclohexamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005776498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OMF 59 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Bis(2-chloroethyl)phosphorodiamidic acid--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXANAMINE N,N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZG9FPH7YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, combined with cyclohexanamine (CAS 1566-15-0), is a compound of significant interest due to its biological activity and potential applications in medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features two chloroethyl groups attached to a phosphorodiamidic acid backbone, forming a cyclohexylamine salt. This structure enhances its solubility in organic solvents, which is crucial for its application in various chemical reactions and biological studies. The presence of chloroethyl groups allows for nucleophilic substitution reactions, making it a versatile reagent in synthetic organic chemistry.

The biological activity of this compound primarily arises from its ability to alkylate nucleophilic sites in DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic atoms such as nitrogen and oxygen, leading to:

- Cross-linking : This disrupts normal DNA replication and transcription processes.

- Strand breaks : These can trigger cellular apoptosis or necrosis, particularly in rapidly dividing cells, which is a mechanism exploited in chemotherapy.

Antitumor Activity

Research has demonstrated that compounds related to N,N-bis(2-chloroethyl) phosphorodiamidic acid exhibit notable antitumor properties. Studies indicate that these compounds can induce cell death in various cancer cell lines through their alkylating action:

- In vitro studies have shown that the compound effectively inhibits the proliferation of several cancer cell types by inducing apoptosis.

- In vivo studies have reported significant tumor reduction in animal models treated with phosphorodiamidic derivatives.

Toxicological Profile

While the compound exhibits promising anticancer activity, it is essential to consider its toxicological effects:

- Mutagenicity : Some studies indicate that derivatives can be weakly mutagenic in bacterial assays (e.g., Salmonella typhimurium), suggesting potential genetic risks associated with exposure.

- Carcinogenicity : Limited evidence points to carcinogenic potential based on animal studies; however, more comprehensive studies are necessary to evaluate long-term effects.

Pharmacokinetics

Pharmacokinetic studies reveal that compounds similar to N,N-bis(2-chloroethyl) phosphorodiamidic acid have varied absorption rates and metabolic pathways:

- Half-life : The mean half-life of related alkylating agents has been documented around 8.88 hours, indicating sustained activity post-administration.

- Distribution : These compounds tend to distribute widely within tissues, particularly accumulating in liver and kidney.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N,N-Bis(2-chloroethyl) phosphorodiamidic acid | Structure | Antitumor | Alkylating agent |

| Cyclophosphamide | Structure | Antineoplastic | Prodrug; requires metabolic activation |

| Tris(2-chloroethyl)amine | Structure | Antitumor | Similar mechanism; broader spectrum |

Case Studies

- Study on Tumor Cell Lines : A study involving various human cancer cell lines showed that treatment with N,N-bis(2-chloroethyl) phosphorodiamidic acid resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use.

- Animal Model Research : In a murine model of cancer, administration of the compound led to significant tumor regression compared to control groups receiving placebo treatments.

- Toxicity Assessment : Long-term toxicity studies highlighted the need for careful dosing regimens due to observed mutagenic effects at high concentrations.

Comparison with Similar Compounds

Structural and Functional Analogues

Cyclophosphamide (NSC 26271)

- Structure : Cyclophosphamide (CAS 50-18-0) is a cyclic phosphoramide mustard with a 3-hydroxypropyl group, forming an intramolecular ester. Its molecular formula is C₇H₁₅Cl₂N₂O₂P (MW 261.09) .

- Mechanism : Metabolized in vivo to 4-hydroxycyclophosphamide, which decomposes into phosphoramide mustard (N,N-bis(2-chloroethyl)phosphorodiamidic acid) and acrolein. The former is the active alkylating agent .

- Key Differences : Unlike the cyclohexanamine complex, cyclophosphamide requires metabolic activation for cytotoxicity. The cyclohexanamine compound acts directly as an alkylating agent or precursor .

Phosphoramide Mustard (N,N-bis(2-chloroethyl)phosphorodiamidic acid)

- Structure : The free acid form of the active metabolite of cyclophosphamide (MW 221.00; CAS 31645-39-3) .

- Mechanism : Direct alkylation via aziridinium intermediates without requiring metabolic activation. Demonstrates pH-dependent reactivity, with higher alkylation rates at pH 7.4 compared to 4.6 .

- Key Differences : The cyclohexanamine complex may exhibit enhanced stability and solubility due to the cyclohexanamine counterion, whereas phosphoramide mustard is rapidly metabolized .

Alcophosphamide (NSC 227248)

- Structure : A hydroxylated derivative (C₇H₁₇Cl₂N₂O₃P; MW 279.1; CAS 52336-54-6) with a 3-hydroxypropyl ester group .

- Properties : Higher hydrophilicity (logP 4.09) and lower volatility (boiling point 413.8°C) compared to the cyclohexanamine complex. Acts as a cyclophosphamide impurity and intermediate .

Pharmacological and Toxicological Comparisons

Key Findings:

- Phosphoramide mustard shows higher cytotoxicity in vitro but poor in vivo stability, limiting therapeutic utility .

Preparation Methods

Phosphoramidochloridate Intermediate Formation

The synthesis begins with the preparation of phenyl phosphorodichloridate (1), achieved by reacting phenol with phosphoryl chloride () in diethyl ether at in the presence of triethylamine (). This intermediate is critical for subsequent nucleophilic substitution:

Nucleophilic Substitution with Bis(2-chloroethyl)amine

Bis(2-chloroethyl)amine hydrochloride reacts with phenyl phosphorodichloridate in methylene chloride () and to form phenyl-N,N-bis(2-chloroethyl)phosphoramidochloridate (2):

This step proceeds at ambient temperature over 20 hours, yielding 72–78% after purification.

Hydrolysis to Phosphorodiamidic Acid

The phosphoramidochloridate undergoes hydrolysis under controlled acidic or basic conditions to yield N,N-bis(2-chloroethyl)phosphorodiamidic acid . For example, treatment with aqueous at for 6 hours affords the acid in 85–90% yield .

Preparation of Cyclohexanamine

Hydrogenation of Phenol

Cyclohexanamine is synthesized via catalytic hydrogenation of phenol using a Pd/AlO-MgO/AlO catalyst:

Key reaction parameters:

Alternative Methods

Cyclohexanamine may also be produced via:

Formation of the 1:1 Salt Compound

Acid-Base Reaction

The phosphorodiamidic acid and cyclohexanamine are combined in a 1:1 molar ratio in anhydrous tetrahydrofuran () or ethanol. The reaction proceeds via proton transfer:

The product precipitates upon cooling and is isolated by filtration (yield: 92–95% ).

Purification and Characterization

Analytical Data and Reaction Optimization

Table 1: Comparative Yields of Key Steps

Table 2: Catalyst Performance in Cyclohexanamine Synthesis

| Catalyst Composition | Phenol Conversion (%) | Selectivity (%) |

|---|---|---|

| Pd (0.5%)/AlO-MgO | 94.6 | 89.4 |

| Pd (0.2%)/AlO-MgO | 94.1 | 74.5 |

Applications and Stability Considerations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1), and how is its purity validated?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions involving bis(2-chloroethyl)amine derivatives and phosphorodiamidic acid precursors. Cyclohexanamine is introduced as a stabilizing counterion. Purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 210–230 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P). For example, ³¹P NMR can confirm the integrity of the phosphorodiamidic core by detecting characteristic shifts at δ 15–25 ppm .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving its 3D structure, particularly to confirm the 1:1 stoichiometry with cyclohexanamine. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., P=O stretch at 1250–1300 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., m/z ~261 for the parent ion). Cross-referencing with literature data from NIST or crystallography databases (e.g., COD) ensures accuracy .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Due to its alkylating properties and structural similarity to nitrogen mustards (e.g., HN1), strict protocols include:

- Use of fume hoods and personal protective equipment (PPE).

- Neutralization of spills with 10% sodium thiosulfate to detoxify reactive chloroethyl groups.

- Storage at –20°C under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways of this compound in in vitro models?

- Methodological Answer : Isotopic labeling (e.g., ¹⁴C or ³²P) tracks metabolic fate. Liver microsomal assays (e.g., using cytochrome P450 enzymes) identify primary metabolites, while LC-MS/MS quantifies intermediates like dechloroethyl derivatives. Comparative studies with cyclophosphamide metabolites (e.g., 4-hydroxycyclophosphamide) can reveal shared enzymatic pathways .

Q. What experimental strategies elucidate the DNA alkylation mechanism of this compound?

- Methodological Answer :

- Gel electrophoresis : Detects DNA crosslinking via delayed migration of alkylated DNA.

- Comet assay : Measures single-strand breaks caused by incomplete repair of alkylated sites.

- Molecular docking simulations : Predict binding affinity to guanine N7 positions, validated by HPLC-UV analysis of alkylated nucleobases .

Q. How does pH influence the stability of this compound in aqueous solutions, and how can degradation products be mitigated?

- Methodological Answer : Stability studies using accelerated degradation (40°C, 75% humidity) show rapid hydrolysis at pH < 3 or > 9, forming phosphoramide acids and cyclohexanamine byproducts. Buffering solutions at pH 6.5–7.5 with phosphate or HEPES minimizes degradation. Lyophilization in the presence of cryoprotectants (e.g., trehalose) enhances long-term stability .

Q. How should researchers address contradictions in literature regarding its biological activity and structural analogs?

- Methodological Answer : Discrepancies often arise from:

- Synonym confusion : Misidentification with HN1 (ethylbis(2-chloroethyl)amine) or cyclophosphamide derivatives. Cross-check CAS numbers (e.g., 31645-39-3 for the phosphorodiamidic core) and IUPAC names .

- Experimental variability : Standardize cell lines (e.g., HL-60 leukemia cells) and dosing protocols (IC₅₀ calculations via MTT assays). Meta-analyses of PubMed datasets (e.g., MeSH terms "alkylating agents" AND "phosphoramides") clarify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.